6-Bromo-3-chloro-1
Description
6-Bromo-3-chloro-1-methyl-1H-indazole (CAS: 1243472-33-4) is a halogenated indazole derivative with the molecular formula C₈H₆BrClN₂ and a molar mass of 245.5 g/mol . The compound features a bicyclic indazole core substituted with bromine at position 6, chlorine at position 3, and a methyl group at position 1 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. It is stored at room temperature, indicating moderate stability under standard conditions .
Properties
Molecular Formula |
C8H4BrClOS |
|---|---|
Molecular Weight |
263.54 g/mol |
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H4BrClOS/c9-5-1-2-6-7(10)4-12(11)8(6)3-5/h1-4H |
InChI Key |
HAEKXDYCODFTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)C=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-1 typically involves the free-radical addition of hydrogen bromide to allyl chloride. This reaction is carried out under controlled conditions to ensure the selective addition of bromine and chlorine atoms to the carbon chain . The reaction conditions often include the use of benzoyl peroxide as a radical initiator and maintaining the reaction temperature between 10°C to 20°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-1 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, which can further undergo various addition reactions.
Scientific Research Applications
6-Bromo-3-chloro-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1 involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and chlorine atoms in the compound make it highly reactive towards nucleophiles, leading to the formation of new carbon-halogen bonds . The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 6-Bromo-3-chloro-1-methyl-1H-indazole is compared below with structurally related compounds, including indole and pyrazinone derivatives.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Comparisons
Core Structure Differences: Indazole vs. Indazole vs.
The absence of polar groups (e.g., hydroxyl or ester moieties) in this compound-methyl-1H-indazole may result in lower water solubility compared to the indole derivative in .
Similar measures are recommended for indazole derivatives.
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